molecular formula C11H13N5O2 B5739699 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol

4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol

Cat. No. B5739699
M. Wt: 247.25 g/mol
InChI Key: GSABEPSWNUHYKE-KPKJPENVSA-N
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Description

4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol, also known as DMABN-TsOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol is not fully understood. However, it is believed to act as a metal chelator, binding to metal ions and preventing them from participating in oxidative reactions. This, in turn, reduces oxidative stress and cell damage.
Biochemical and Physiological Effects:
4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of reactive oxygen species (ROS) in cells. 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol is its ability to selectively detect metal ions in biological samples. It has also been shown to exhibit low toxicity, making it a potential candidate for the development of new drugs. However, one of the limitations of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol. One potential direction is the development of new drugs based on its antioxidant and anticancer properties. Another direction is the exploration of its potential applications in material science, such as the development of new fluorescent probes. Further studies are also needed to fully understand the mechanism of action of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol and its effects on various biological systems.
Conclusion:
In conclusion, 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol and its applications in various scientific fields.

Synthesis Methods

4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol can be synthesized through a reaction between 4-dimethylaminobenzaldehyde and 4-amino-1,2,4-triazole-3,5-diol in the presence of TsOH (p-toluenesulfonic acid) as a catalyst. The reaction proceeds through a condensation reaction to form 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol.

Scientific Research Applications

4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol has been extensively studied for its potential applications in various scientific fields, such as material science, medicinal chemistry, and biochemistry. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3,5-diol has also been shown to exhibit antioxidant and anticancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15(2)9-5-3-8(4-6-9)7-12-16-10(17)13-14-11(16)18/h3-7H,1-2H3,(H,13,17)(H,14,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABEPSWNUHYKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione

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